Brachystemidine C

Description

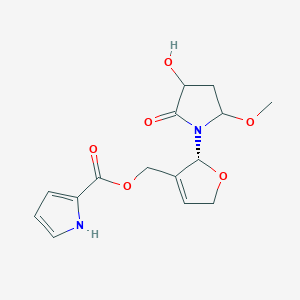

Brachystemidine C is a naturally occurring alkaloid isolated from the roots of Brachystemma calycinum (Duan Ban Hua), a plant used in traditional medicine. Key properties include:

- Molecular formula: C₁₅H₁₈N₂O₆

- Molecular weight: 322.32 g/mol

- Physical state: Colorless gum

- Optical rotation: [α]D²¹ = −21.0° (c = 0.25, CHCl₃)

- Source: Roots of Brachystemma calycinum (yield: 0.00002% dry weight) .

Its structure contains a hydroxyl group distinguishing it from other Brachystemidine analogs, which may influence solubility and reactivity .

Properties

Molecular Formula |

C15H18N2O6 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

[(2R)-2-(3-hydroxy-5-methoxy-2-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H18N2O6/c1-21-12-7-11(18)13(19)17(12)14-9(4-6-22-14)8-23-15(20)10-3-2-5-16-10/h2-5,11-12,14,16,18H,6-8H2,1H3/t11?,12?,14-/m1/s1 |

InChI Key |

XXNXFWDNPYKFDJ-ORHYLEIMSA-N |

Isomeric SMILES |

COC1CC(C(=O)N1[C@H]2C(=CCO2)COC(=O)C3=CC=CN3)O |

Canonical SMILES |

COC1CC(C(=O)N1C2C(=CCO2)COC(=O)C3=CC=CN3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The Brachystemidine family (A–E, G) shares a core alkaloid skeleton but differs in substituents and functional groups. Key comparisons are summarized below:

Key Observations:

Functional Groups : this compound contains an additional hydroxyl group compared to Brachystemidines A and B, likely enhancing its polarity .

Molecular Weight : Brachystemidine G (337.33 g/mol) is the heaviest due to an extra nitrogen and oxygen atom .

Optical Activity : this compound’s levorotatory property ([α]D²¹ = −21.0°) contrasts with the dextrorotatory Brachystemidines D, E, and G .

Yield : this compound has a higher yield (0.00002% dw) than D (0.000004%) and E (0.000008%), though all are extremely low .

Pharmacological Activities

- This compound: No direct pharmacological data are available in the provided evidence.

- Brachystemidine G : Exhibits moderate cytotoxicity against MCF-7 (breast cancer) and PC-12 (adrenal gland tumor) cells, indicating possible antitumor properties .

- Brachyamide A (C₂₄H₃₁NO₃): A related alkaloid from Piper brachystachyum with antifungal activity, though structurally distinct due to a flavanone backbone .

Structural and Functional Divergence

Hydroxylation: The hydroxyl group in this compound may improve water solubility compared to non-hydroxylated analogs like Brachystemidine B.

Ring Systems : Brachystemidine G contains a tri-oxygenated ring absent in C, which could explain its higher molecular weight and distinct optical properties .

Biosynthetic Pathways : The low yields of Brachystemidines (0.000004–0.00002%) suggest complex biosynthesis in B. calycinum, possibly involving oxidative modifications .

Q & A

Q. What are the primary natural sources of Brachystemidine C, and what methodologies are recommended for its isolation and purification?

this compound is isolated from the roots of Brachystemma calycinum (DUAN BAN HUA) at extremely low yields (0.00002% dry weight) . Isolation typically involves solvent extraction (e.g., methanol or chloroform), followed by chromatographic techniques such as column chromatography and HPLC for purification. Researchers should prioritize reproducibility by documenting solvent ratios, temperature, and column specifications. Due to its low abundance, scaling extraction requires optimization to avoid degradation .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and optical rotation analysis ([α]D²¹ = −21.0º in CHCl₃) . Researchers must cross-validate spectral data with known analogs (e.g., Brachystemidine A, D, E) to resolve ambiguities in stereochemistry. For novel derivatives, X-ray crystallography is recommended to confirm absolute configuration .

Q. What are the challenges in quantifying this compound in complex plant matrices, and how can these be mitigated?

Low natural abundance and co-eluting metabolites complicate quantification. Ultra-sensitive methods like UPLC-MS/MS with multiple reaction monitoring (MRM) are advised. Internal standards (e.g., isotopically labeled analogs) improve accuracy. Researchers should report limits of detection (LOD) and quantification (LOQ) and validate methods using spiked recovery experiments .

Advanced Research Questions

Q. How can researchers design experiments to explore the biosynthetic pathway of this compound in Brachystemma calycinum?

Pathway elucidation requires multi-omics approaches: transcriptomics to identify candidate genes (e.g., cytochrome P450s, methyltransferases) and metabolomics to track intermediate metabolites. Stable isotope labeling (e.g., ¹³C-glucose) can trace precursor incorporation. CRISPR-Cas9 gene editing in plant cell cultures may validate enzymatic roles .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies often arise from bioavailability or metabolite interference. To address this:

- Use pharmacokinetic studies (e.g., LC-MS plasma profiling) to assess absorption and metabolism.

- Employ knock-out models (e.g., zebrafish or murine systems) to isolate target effects.

- Cross-reference with structurally similar compounds (e.g., Brachystemidine A) to identify structure-activity relationships (SARs) .

Q. How can synthetic routes for this compound be optimized to address scalability and stereochemical fidelity?

Total synthesis should focus on enantioselective key steps, such as asymmetric aldol reactions or chiral auxiliary-mediated cyclization. Computational modeling (DFT) can predict transition states to optimize stereochemical outcomes. Pilot-scale reactions under continuous flow conditions may enhance yield and reduce waste .

Q. What methodological frameworks are recommended for evaluating the ecological role of this compound in its native habitat?

- Conduct field studies to correlate this compound levels with environmental stressors (e.g., soil pH, microbial diversity).

- Use metabolomic profiling to assess allelopathic effects on competing plant species.

- Apply ecological network analysis to model interactions between Brachystemma calycinum and pollinators/pathogens .

Methodological Best Practices

- Data Reproducibility : Document extraction protocols, instrumentation parameters (e.g., NMR pulse sequences), and raw data archiving to enable independent validation .

- Contradiction Analysis : Apply triangulation by combining in silico (molecular docking), in vitro (cell assays), and in vivo (model organisms) data to resolve mechanistic ambiguities .

- Ethical Sourcing : Follow Nagoya Protocol guidelines for sustainable harvesting of Brachystemma calycinum and verify compliance with local biodiversity regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.